Changrolin

Vue d'ensemble

Description

Il a été initialement dérivé de la fébrifugine et a montré un potentiel significatif dans le traitement des arythmies, en particulier celles induites par l'aconitine ou l'ouabaïne . Changrolin a été étudié pour sa capacité à diminuer les battements ectopiques et à fournir des effets protecteurs contre les arythmies expérimentales .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Changrolin est synthétisé par un processus en plusieurs étapes. La synthèse implique les étapes clés suivantes :

Formation du Noyau Quinazoline : Le noyau quinazoline est synthétisé par une série de réactions de condensation.

Introduction du Groupe Hydroxyanilino : Le groupe hydroxyanilino est introduit par une réaction de substitution nucléophile.

Attachement des Groupes Pyrrolidinylméthyle : Les groupes pyrrolidinylméthyle sont attachés par des réactions d'alkylation utilisant des agents alkylants appropriés.

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactifs et de catalyseurs à haut rendement, ainsi que des techniques de purification efficaces pour garantir la pureté et la cohérence du composé.

Analyse Des Réactions Chimiques

Types de Réactions

Changrolin subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent modifier les groupes fonctionnels sur this compound.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Produits Principaux

Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Mécanisme d'Action

This compound exerce ses effets en bloquant plusieurs canaux ioniques, y compris les canaux sodium, calcium et potassium . Cette activité de blocage multi-canaux ioniques contribue à stabiliser les membranes des cellules cardiaques et à prévenir l'activité électrique anormale, réduisant ainsi l'occurrence des arythmies. Les cibles moléculaires comprennent les canaux ioniques transmembranaires, et les voies impliquées sont liées à la modulation du flux ionique à travers la membrane cellulaire.

Applications De Recherche Scientifique

Changrolin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex deprotonation routes and reaction mechanisms.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Changrolin exerts its effects by blocking multiple ion channels, including sodium, calcium, and potassium channels . This multi-ion channel blocking activity helps to stabilize cardiac cell membranes and prevent abnormal electrical activity, thereby reducing the occurrence of arrhythmias. The molecular targets include transmembrane ion channels, and the pathways involved are related to the modulation of ion flux across the cell membrane.

Comparaison Avec Des Composés Similaires

Changrolin est unique par rapport aux autres agents antiarythmiques en raison de son activité de blocage multi-canaux ioniques. Des composés similaires comprennent :

Sulcardine : Un autre bloqueur multi-canaux ioniques avec des propriétés antiarythmiques similaires.

LQM-303 et LQM-303b : Composés antihypertenseurs avec des voies de déprotonation connexes.

L'unicité de this compound réside dans sa structure chimique spécifique et sa capacité à cibler simultanément plusieurs canaux ioniques, offrant un spectre plus large d'activité antiarythmique.

Activité Biologique

Changrolin is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of cardiology and hypertension. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is structurally characterized by its phenolic core and specific substituents that contribute to its biological activity. Research indicates that the biological effects of this compound are largely attributed to its interactions with various molecular targets, particularly in the cardiovascular system.

Key Structural Features:

- Phenolic Ring : Essential for biological activity.

- Pyrrolidine and Thiomorpholine Groups : Modifications that enhance antihypertensive properties.

1. Antihypertensive Effects

This compound has been evaluated for its antihypertensive properties through various studies. Notably, it has shown promising results in lowering blood pressure in animal models.

Table 1: Antihypertensive Activity of this compound and Analogues

Research by Velázquez et al. highlighted that analogues of this compound exhibited greater antihypertensive effects than traditional ACE inhibitors like captopril and enalapril, suggesting a novel mechanism involving angiotensin-converting enzyme (ACE) inhibition .

2. Antiarrhythmic Properties

This compound has also been investigated for its antiarrhythmic effects. A study demonstrated that sulfamide analogues of this compound exhibited significant antiarrhythmic activity in aconitine-induced arrhythmias in rats .

Case Study: Aconitine-Induced Arrhythmias

- Objective : To assess the antiarrhythmic efficacy of this compound derivatives.

- Methodology : In vivo testing on rat models.

- Findings : Various analogues showed significant suppression of arrhythmias, indicating potential for clinical application in managing cardiac dysrhythmias .

Electrophysiological Effects

This compound's impact on cardiac electrophysiology has been a focal point in understanding its mechanism. A study indicated that this compound inhibits delayed rectified potassium currents (I(K)) in isolated rat cardiac tissues, which is crucial for normal cardiac rhythm maintenance .

Table 2: Electrophysiological Effects of this compound

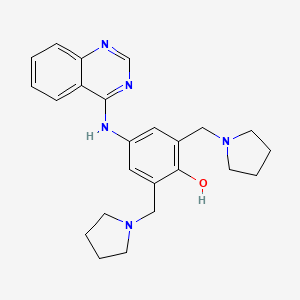

Propriétés

IUPAC Name |

2,6-bis(pyrrolidin-1-ylmethyl)-4-(quinazolin-4-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O/c30-23-18(15-28-9-3-4-10-28)13-20(14-19(23)16-29-11-5-6-12-29)27-24-21-7-1-2-8-22(21)25-17-26-24/h1-2,7-8,13-14,17,30H,3-6,9-12,15-16H2,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVBEOHHMMWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=NC=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222397 | |

| Record name | Changrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-47-9 | |

| Record name | Changrolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72063-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Changrolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Changrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHANGROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCP7AVW14B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.